Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS 141046-59-5): A Comprehensive Guide to BCP Bioisostere Functionalization
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS 141046-59-5): A Comprehensive Guide to BCP Bioisostere Functionalization
Executive Summary: The Structural Rationale
In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic modulation of molecular architecture. Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS 141046-59-5) has emerged as a premier bifunctional building block for synthesizing bicyclo[1.1.1]pentane (BCP) derivatives[1].
The BCP core is a highly strained, cage-like aliphatic hydrocarbon that serves as a superior structural bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[2]. By replacing flat, sp²-hybridized aromatic rings with the sp³-rich BCP core, medicinal chemists can dramatically increase the fraction of sp³ carbons (
CAS 141046-59-5 is uniquely valuable because it is a bifunctional handle: the iodine atom enables radical or nucleophilic cross-coupling, while the methyl ester provides an orthogonal vector for downstream amidation, reduction, or hydrolysis[4].
Conceptual mapping of the BCP core as a versatile bioisostere for common pharmacophores.
Quantitative Data & Physicochemical Profiling
Understanding the baseline properties of the starting material is critical for designing robust synthetic workflows. Below is the physicochemical profile of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, alongside a comparative analysis of the BCP core versus traditional pharmacophores.
Table 1: Physicochemical Properties of CAS 141046-59-5[5]
| Parameter | Specification / Value |
| Chemical Formula | C₇H₉IO₂ |
| Molecular Weight | 252.05 g/mol |
| Physical Form | Solid / Powder |
| Purity Standard | ≥95% – 98% |
| Storage Conditions | 2–8°C, keep container tightly closed, protect from light |
| Safety & Handling | GHS07 (Warning); H302, H315, H319, H335 |
| InChI Key | SXXSNAPYRXGOMD-UHFFFAOYSA-N |
Table 2: Pharmacokinetic Advantages of the BCP Core vs. Phenyl Ring
| Property | para-Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Causality / Impact on Drug Design |
| Hybridization | 100% sp² | 100% sp³ | Higher |
| Geometry | Planar (2D) | Cage-like (3D) | 3D vectors reduce non-specific protein binding. |
| Lipophilicity | Higher | Lower | Reduces toxicity and improves oral bioavailability. |
| Metabolic Stability | Prone to oxidation | Highly resistant | Lack of aromatic π-electrons prevents epoxidation. |
Core Reactivity & Synthetic Workflows
The synthetic utility of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate lies in the orthogonal reactivity of its two functional groups.
The Iodide Vector: Radical and Nucleophilic Activation
The C–I bond in the BCP cage is remarkably strong due to the high s-character of the exocyclic bonds. Traditional palladium-catalyzed cross-couplings often fail or require harsh conditions. Instead, the field has pivoted to two highly efficient pathways:
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Nucleophilic Substitution: The iodide can be displaced by nitrogen nucleophiles (e.g., forming pyridinium salts) or converted to an azide (1-azido-3-iodobicyclo[1.1.1]pentane) for subsequent Cu(I)-catalyzed alkyne-azide cycloaddition ("Click" chemistry)[2][4].
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Metallaphotoredox Cross-Coupling: Utilizing visible light and a photocatalyst to generate a transient BCP radical via Halogen Atom Transfer (XAT), which is subsequently captured by a Nickel catalytic cycle[5].
The Ester Vector: Downstream Elaboration
Once the iodide handle is functionalized, the methyl ester can be cleanly hydrolyzed using LiOH in THF/H₂O to yield the carboxylic acid. This acid serves as a universal precursor for amide bond formation (via HATU/DIPEA) or reduction to the corresponding alcohol (via LiAlH₄).
Dual metallaphotoredox catalytic cycle for the cross-coupling of BCP iodides.
Experimental Methodology: Self-Validating Metallaphotoredox Cross-Coupling
To achieve high-yielding C–C bond formation at the BCP core, dual metallaphotoredox catalysis is the gold standard. The following protocol details the cross-electrophile coupling of CAS 141046-59-5 with an aryl bromide.
Reagents and Materials
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Electrophile 1: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv)
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Electrophile 2: Aryl bromide (1.5 equiv)
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Photocatalyst: 4CzIPN (2 mol%)
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Transition Metal Catalyst: NiCl₂·dtbbpy (5 mol%)
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XAT Agent: Tris(trimethylsilyl)silanol, (TMS)₃SiOH (1.5 equiv)
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Base: Na₂CO₃ (2.0 equiv)
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Solvent: Anhydrous, degassed DMSO (0.1 M)
Step-by-Step Protocol & Causality
Step 1: Reaction Assembly (Inert Atmosphere) In a nitrogen-filled glovebox, add the NiCl₂·dtbbpy catalyst, 4CzIPN, Na₂CO₃, and the aryl bromide to a highly transparent borosilicate glass vial equipped with a stir bar.
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Causality: Assembling the solid reagents in a glovebox prevents ambient moisture from coordinating to the highly oxophilic Nickel(0) intermediates, which would prematurely terminate the catalytic cycle.
Step 2: Addition of Liquid Reagents Add anhydrous DMSO, followed by Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate and (TMS)₃SiOH. Seal the vial with a PTFE-lined septum cap.
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Causality: (TMS)₃SiOH is utilized over traditional tin hydrides due to its lower toxicity and superior ability to undergo Single Electron Transfer (SET) with the excited photocatalyst, generating the necessary silyl radical for Halogen Atom Transfer (XAT)[5].
Step 3: Rigorous Degassing (Critical Step) Remove the vial from the glovebox and subject the mixture to three cycles of freeze-pump-thaw, backfilling with Argon.
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Causality: Molecular oxygen is a potent triplet state quencher. If O₂ is present, it will rapidly quench the excited state of 4CzIPN (
= +1.35 V vs SCE) and scavenge the transient BCP radical, resulting in complete reaction failure.
Step 4: Photochemical Irradiation Place the vial in a photoreactor equipped with 440–450 nm Blue LEDs. Stir vigorously at 500 RPM for 16 hours. Maintain the ambient temperature of the reactor at 25°C using a cooling fan.
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Causality: Blue light perfectly matches the absorption maximum of 4CzIPN. Active cooling is mandatory; excessive thermal energy (radiant heat from LEDs) accelerates the decomposition of the sensitive Ni-alkyl intermediates, leading to protodehalogenation side-products.
Step 5: Self-Validation & In-Process Control (IPC) At the 4-hour mark, extract a 10 µL aliquot via a microsyringe under a positive flow of Argon. Dilute in 1 mL of LC-MS grade Acetonitrile and inject into a UPLC-MS.
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Validation Metric: The system is self-validating. You must observe a >30% reduction in the starting mass of CAS 141046-59-5 (m/z 252). If the reaction mixture has turned from a vibrant green/yellow to a murky black precipitate, the Nickel catalyst has crashed out (likely due to oxygen ingress), and the reaction must be aborted and restarted.
Step 6: Workup and Isolation Dilute the mixture with EtOAc and wash with saturated aqueous LiCl (3 × 10 mL) to remove the DMSO. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Conclusion
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS 141046-59-5) is an indispensable reagent for modern drug discovery. By mastering orthogonal functionalization techniques—specifically radical-mediated metallaphotoredox cross-coupling—scientists can seamlessly integrate the BCP bioisostere into complex active pharmaceutical ingredients (APIs). Strict adherence to the mechanistic causality of radical generation, rigorous exclusion of oxygen, and precise thermal control during irradiation are the cornerstones of successfully deploying this molecule in the laboratory.
References
Sources
- 1. methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | 141046-59-5 [sigmaaldrich.com]
- 2. Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
